molecular formula C10H11NO3 B172661 3-(Formylamino)-3-phenylpropanoic acid CAS No. 126575-05-1

3-(Formylamino)-3-phenylpropanoic acid

Cat. No.: B172661
CAS No.: 126575-05-1
M. Wt: 193.2 g/mol
InChI Key: FHCPDHZTKQFWKO-UHFFFAOYSA-N
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Description

3-(Formylamino)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-11-9(6-10(13)14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCPDHZTKQFWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564451
Record name 3-Formamido-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126575-05-1
Record name 3-Formamido-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Modern Catalytic Methods:recent Advances Have Focused on More Efficient, Atom Economical Catalytic Methods. These Include:

Palladium-Catalyzed Aminocarbonylation: This method achieves the intermolecular aminocarbonylation of alkenes. It utilizes a palladium catalyst and a hypervalent iodine compound under a carbon monoxide atmosphere to produce N-protected β-amino acid derivatives from simple alkene starting materials. illinois.edu

Nickel-Catalyzed Carboxylation: Researchers have developed a nickel-catalyzed carboxylation of aziridines (three-membered nitrogen-containing rings) to synthesize β-amino acids. This method exhibits broad functional group tolerance. illinois.edu

Photochemical Synthesis: A metal-free, photosensitized aminocarboxylation of alkenes offers a modern approach to β-amino acid derivatives. This process can construct multiple chemical bonds in a single step from simple starting materials. researchgate.net

These diverse synthetic routes provide chemists with a versatile toolkit to construct a wide range of β-amino acid scaffolds, enabling the exploration of their unique properties in various scientific fields. illinois.eduresearchgate.net

Derivatives and Analogues: Structure, Synthesis, and Functional Relationships in Research

N-Substituted Derivatives of 3-Phenylpropanoic Acid

N-substitution of 3-amino-3-phenylpropanoic acid, a β-amino acid, introduces alkyl or acyl groups onto the nitrogen atom, significantly altering the molecule's steric and electronic characteristics. monash.edu The parent compound for these derivatives, 3-amino-3-phenylpropanoic acid, is a β-alanine with a phenyl group at the C3 position. nih.govebi.ac.uk The presence of the N-substituent is a key feature in the design of peptidomimetics, as it can enhance metabolic stability and influence binding selectivity. illinois.edu

The synthesis of N-acyl and N-alkyl analogues of 3-amino-3-phenylpropanoic acid can be achieved through various established and modern synthetic methodologies. The compound at the center of this article, 3-(Formylamino)-3-phenylpropanoic acid, is an N-formyl derivative of 3-amino-3-phenylpropanoic acid.

N-Acylation: N-acylation is a common strategy to produce derivatives like N-acetyl-3-amino-3-phenylpropionic acid. oup.comnih.gov This can be accomplished by reacting 3-amino-3-phenylpropanoic acid with an appropriate acylating agent. A general approach involves the acylation of a resin-bound amino acid with acryloyl chloride, followed by a Michael addition of a primary amine to the resulting acrylamide. acs.org This two-step method allows for the creation of a diverse library of N-substituted β-aminopropionic acid oligomers. acs.org Biocatalytic methods have also been explored, using microorganisms with enantiomer-specific amidohydrolyzing activity to resolve racemic N-acetyl forms, yielding enantiomerically pure (R)- and (S)-β-phenylalanine. oup.comnih.gov

N-Alkylation: N-alkylation introduces an alkyl group onto the amino functionality. Methods for N-alkylation often involve the use of protecting groups to ensure selectivity. For instance, N-tosyl amino acids can be used as intermediates for synthesizing N-methyl derivatives. monash.edu Another approach involves the reductive amination of a carbonyl compound in the presence of the amino acid. The use of phase-transfer catalysts like tetraethylammonium (B1195904) bromide (TEBA) can facilitate N-alkylation with non-nucleophilic bases such as potassium carbonate. monash.edu More recent developments include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which provide novel routes to N-protected β-amino acid derivatives. illinois.edu

Table 1: Synthetic Approaches to N-Substituted Derivatives
Derivative TypeGeneral MethodKey Reagents/CatalystsExample ProductReference
N-AcylAcylation of β-amino acidAcyl chlorides, AnhydridesN-Acetyl-3-amino-3-phenylpropionic acid oup.comnih.gov
N-AcylSolid-phase Michael AdditionAcryloyl chloride, Primary aminesDi-β-peptoids acs.org
N-AlkylAlkylation of N-protected amino acidAlkyl halides, K₂CO₃/TEBAN-Methyl Phenylalanine monash.edu
N-AlkylPd-catalyzed aminocarbonylationPd(O₂CCF₃)₂, PhI(O₂CR')₂N-Phthalimide β-amino acid derivatives illinois.edu

The nature of the N-substituent plays a critical role in directing the reactivity and selectivity of subsequent chemical transformations.

Steric Hindrance: Bulky N-substituents can sterically hinder the approach of reagents to nearby reactive centers, influencing the regioselectivity and stereoselectivity of reactions.

Electronic Effects: The N-substituent modifies the electron density on the nitrogen atom and, by extension, the nucleophilicity of the amine. Electron-withdrawing acyl groups decrease the nucleophilicity, making the N-H proton more acidic and potentially altering reaction pathways that rely on this feature. Conversely, electron-donating alkyl groups increase the nitrogen's nucleophilicity.

Conformational Constraints: In peptide synthesis, N-alkylation, particularly N-methylation, removes the amide proton, eliminating a hydrogen bond donor. monash.edu This change restricts the conformational flexibility of the peptide backbone, which can be a desirable trait for designing molecules with specific secondary structures and improved metabolic stability. monash.eduillinois.edu

Catalyst Interaction: In metal-catalyzed reactions, the N-substituent can act as a coordinating group, influencing the geometry of the metal-substrate complex and thereby controlling the stereochemical outcome of the reaction. For example, in Mannich-type reactions, the choice of N-protecting group can be crucial for achieving high diastereoselectivity. orgsyn.org

Ring-Substituted Phenylpropanoic Acid Analogues

Introducing substituents directly onto the phenyl ring of 3-phenylpropanoic acid provides another powerful means to modulate its chemical properties. These modifications can have profound effects on the molecule's electronic nature and steric profile.

The synthesis of ring-substituted analogues typically involves starting with an already substituted benzene (B151609) derivative or by performing electrophilic aromatic substitution on the phenylpropanoic acid core, though the latter can present challenges with regioselectivity.

A common strategy is to employ starting materials that already contain the desired substituent pattern. For instance, a substituted benzaldehyde (B42025) can be used in a one-pot reaction with malonic acid and ammonium (B1175870) acetate (B1210297), followed by esterification, to produce various ring-substituted 3-amino-3-phenylpropionate esters. google.com Another example is the synthesis of carboranyl-containing derivatives, where a fluorine atom is present on the phenyl ring, starting from 4-fluorophenylacetonitrile. mdpi.com

Table 2: Examples of Ring-Substituted Phenylpropanoic Acid Derivatives
SubstituentCompound NameSynthetic PrecursorReference
4-Fluoro3-(4-fluorophenyl)propanoic acid derivative4-Fluorophenylacetonitrile mdpi.com
4-Methylbenzene-1-sulfonamido3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acidβ-phenylalanine mdpi.com
3-Amino3-(3-Aminophenyl)propionic acid(Annotation moved from 3-Amino-3-phenylpropanoic acid) nih.gov

Substituents on the aromatic ring influence reactivity primarily through inductive and resonance (mesomeric) effects, which alter the electron density of the ring and its attached side chain. libretexts.orgnih.gov

Electronic Effects:

Electron-Donating Groups (EDGs): Groups like alkyl (-R) or hydroxyl (-OH) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. numberanalytics.com This activation is typically strongest at the ortho and para positions. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the ring's electron density, deactivating it towards electrophilic substitution and directing incoming electrophiles to the meta position. libretexts.orgnumberanalytics.com Halogens like fluorine are a classic example of an inductive withdrawing but resonance donating group, leading to complex reactivity patterns. nih.gov The electron-withdrawing nature of a substituent like fluorine can also increase the acidity of the carboxylic acid group through a negative inductive effect (-I). mdpi.comyoutube.com

Steric Effects: The size of the substituent can influence reaction rates and regioselectivity. A bulky substituent at the ortho position can sterically hinder reactions at that site, favoring substitution at the less hindered para position. numberanalytics.com This is a key consideration in controlling the outcome of substitution reactions.

These electronic and steric factors are crucial for predicting and controlling the outcomes of synthetic transformations, such as electrophilic aromatic substitution, and for tuning the acidity and reactivity of the carboxylic acid function. mdpi.comlibretexts.org

Structurally Related Amino Acid Derivatives

The core structure of 3-amino-3-phenylpropanoic acid places it within the broader class of β-amino acids. ebi.ac.uk These compounds and their derivatives are of significant interest in chemical and pharmaceutical research.

β-amino acids are homologues of the proteinogenic α-amino acids, with an additional carbon atom in their backbone. illinois.edu This structural difference imparts unique properties, including:

Proteolytic Stability: Peptides composed of β-amino acids (β-peptides) often exhibit remarkable resistance to degradation by proteases. acs.org

Defined Secondary Structures: β-peptides are known to fold into stable, predictable secondary structures like helices and sheets, which is a key area of research in foldamer chemistry. acs.org

Bioactivity: Many natural products and synthetic drugs contain the β-amino acid motif. They serve as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.govmdpi.com

Examples of structurally related derivatives include other β-amino acids with different side chains (e.g., β-tyrosine, β-tryptophan) and α,β-diamino acids. nih.govillinois.edu The synthesis of these compounds often employs methods like Michael additions of amines to α,β-unsaturated esters or highly stereoselective additions to chiral dehydroalanines. acs.orgacs.org The development of novel biocatalytic routes, for example using engineered tryptophan synthase subunits, is expanding the toolbox for creating structurally diverse and densely functionalized amino acids for chemical biology and medicinal chemistry. nih.govnih.gov

Comparison with Alpha-Amino Acid Derivatives (e.g., N-formyl phenylalanine, N-formyl tyrosine)

The distinction between β-amino acids, such as this compound, and their α-amino acid counterparts, like N-formyl phenylalanine and N-formyl tyrosine, is fundamentally rooted in the location of the amino group relative to the carboxyl group. This structural variance has significant implications for the molecule's conformation, reactivity, and its role in larger molecular assemblies.

In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom that is bonded to the carboxyl group. wikipedia.org This arrangement is the cornerstone of proteinogenic amino acids. The formylated derivatives, N-formyl phenylalanine and N-formyl tyrosine, retain this core α-structure. The formyl group (–CHO) serves as a simple N-protecting group, masking the nucleophilicity of the amine. This protection is a common strategy in peptide synthesis and for modulating biological activity. For instance, N-formyl peptides like N-formyl-methionyl-leucyl-phenylalanine are known to act as potent chemoattractants in biological systems. nih.gov

Conversely, this compound is a β-amino acid, meaning its formyl-protected amino group is attached to the β-carbon, which is one carbon atom removed from the carboxyl group. illinois.edu This extra methylene (B1212753) unit in the backbone introduces greater conformational flexibility compared to the more rigid structure of α-amino acids. This flexibility allows β-amino acid-containing peptides (peptidomimetics) to adopt unique secondary structures, such as helices and turns, that are distinct from those formed by α-peptides. A key functional relationship is that substituting α-amino acids with their β-homologues can significantly enhance the metabolic stability of peptides, making them more resistant to enzymatic degradation. illinois.edu

FeatureThis compoundN-formyl phenylalanineN-formyl tyrosine
Amino Acid Type Beta (β)Alpha (α)Alpha (α)
Amine Position C3 (Beta-carbon)C2 (Alpha-carbon)C2 (Alpha-carbon)
Backbone Structure -CH(NHCHO)-CH2-COOH-CH(NHCHO)-COOH-CH(NHCHO)-COOH
Key Structural Feature Additional methylene group in backboneDirect linkage of functional groups to α-carbonDirect linkage of functional groups to α-carbon
Conformational Flexibility HigherLowerLower

Synthesis of Diverse Beta-Amino Acid Scaffolds

The synthesis of β-amino acid scaffolds, including the core structure of 3-amino-3-phenylpropanoic acid, is a significant area of research due to their applications in pharmaceuticals and peptidomimetics. mdpi.com Various synthetic strategies have been developed to access these valuable structures, moving beyond classical methods that often required harsh conditions or hazardous reagents like diazomethane. illinois.edu

Advanced Applications in Organic Synthesis Research

Building Blocks for Complex Molecular Architectures

The structural features of 3-(Formylamino)-3-phenylpropanoic acid make it an ideal starting point for creating intricate molecular designs. It provides a rigid phenyl-substituted backbone that can be incorporated into larger structures, influencing their conformation and biological activity.

In the realm of multi-step synthesis, protected amino acids are indispensable tools. This compound functions as a key intermediate, enabling the sequential construction of complex target molecules. The formyl protecting group on the nitrogen is critical, as it prevents the amine from participating in unwanted side reactions, for instance, during the activation of the carboxylic acid group for amide bond formation. Once the desired modification at the carboxyl end is complete, the formyl group can be readily removed under specific conditions to liberate the free amine for subsequent transformations. This protection-deprotection strategy allows for a controlled and stepwise assembly of peptides or other complex natural and unnatural products. Furthermore, derivatives of the phenyl ring, such as bromo-substituted β-phenylalanine, can be used in cross-coupling reactions like the Suzuki coupling to introduce further complexity, creating bi-aryl β-amino acid structures. researchgate.net

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in medicinal chemistry and form the core of numerous pharmaceuticals. nih.gov The bifunctional nature of this compound (after deprotection) makes it an excellent precursor for the synthesis of various nitrogen-containing ring systems.

The β-lactam (azetidin-2-one) ring is a four-membered heterocyclic motif famous for being the active core of penicillin and cephalosporin (B10832234) antibiotics. rsc.org These strained rings are also valuable synthetic intermediates. researchgate.net The synthesis of β-lactams can be achieved through the intramolecular cyclization of β-amino acids. nih.govorganic-chemistry.org After the removal of the N-formyl protecting group to yield 3-amino-3-phenylpropanoic acid, the molecule is primed for cyclization. Treatment with a suitable dehydrating or coupling agent facilitates the formation of an amide bond between the amine at the β-position and the carboxylic acid, closing the four-membered ring to yield 4-phenyl-azetidin-2-one. The stereochemistry of the starting β-amino acid directly translates to the stereochemistry of the resulting β-lactam, allowing for the synthesis of enantiopure β-lactam building blocks. nih.gov

Beyond β-lactams, the reactive handles on the deprotected 3-amino-3-phenylpropanoic acid scaffold can be used to construct a variety of other nitrogen-containing heterocycles. For example, β-phenylalanine derivatives are known precursors for the synthesis of β-aryl-β-pyrrolylpropionic acids through the Clauson-Kaas reaction. nih.gov Subsequent cyclization of these intermediates can lead to the formation of arylpyrrolizinone structures, which have been investigated for their potential in medicinal chemistry. nih.gov The fundamental structure of a β-amino acid can also be incorporated into larger heterocyclic systems like pyrimidines or diazepines through condensation reactions with appropriate bifunctional reagents. The ability to build such diverse heterocyclic systems highlights the versatility of this compound as a starting material in synthetic and medicinal chemistry programs. google.comresearchgate.net

Design and Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics

Non-proteinogenic amino acids are those not found among the 20 standard protein-building amino acids. Their incorporation into peptides leads to peptidomimetics—molecules that mimic the structure and function of natural peptides but possess modified properties, such as enhanced stability and bioavailability.

3-Amino-3-phenylpropanoic acid is a classic example of a non-proteinogenic β-amino acid. nih.gov Its N-formylated counterpart, this compound, serves as a protected building block for incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. acs.org The presence of the amino group on the β-carbon, rather than the α-carbon, fundamentally alters the peptide backbone structure. Peptides containing β-amino acids often adopt unique secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides. This structural alteration makes them resistant to degradation by proteases, enzymes that typically cleave the amide bonds of natural peptides. This enhanced stability is a highly desirable trait in the development of peptide-based therapeutics. The phenyl group provides a side chain that can participate in crucial binding interactions with biological targets, while the core structure serves as a template for creating novel peptidomimetics with tailored pharmacological profiles. mdpi.com

Compound Data Table

PropertyValueSource
Compound Name This compound
CAS Number 126575-05-1 chemicalbook.com
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.199 g/mol
IUPAC Name 3-formamido-3-phenylpropanoic acid
SMILES C1=CC=C(C=C1)C(CC(=O)O)NC=O
InChI Key FHCPDHZTKQFWKO-UHFFFAOYSA-N

Incorporation into Oligopeptide Chains

The incorporation of β-amino acids like this compound into peptide chains is a key strategy for the synthesis of peptidomimetics or "pseudopeptides". nih.gov The N-formyl group acts as a crucial protecting group for the amine functionality, preventing unwanted side reactions during the peptide coupling steps. The use of N-formylamino acids, in general, has been a long-standing practice in peptide synthesis. acs.org

The fundamental structural difference between α-amino acids, the natural building blocks of proteins, and β-amino acids lies in the position of the amino group relative to the carboxyl group. This shift introduces an additional carbon atom into the peptide backbone, a modification that has profound consequences for the resulting oligopeptide's structure and function. Oligopeptides containing β-phenylalanine units are often referred to as β-peptides.

Key Research Findings:

Enhanced Stability: One of the primary motivations for incorporating β-amino acid derivatives is to increase the stability of the resulting peptide. nih.govtandfonline.com Natural peptides composed of α-amino acids are often susceptible to rapid degradation by proteases in biological systems. The altered backbone of β-peptides is not recognized as readily by these enzymes, leading to a significantly longer half-life in vivo. tandfonline.com

Structural Diversity: The introduction of a β-phenylalanine unit provides access to novel secondary structures not commonly observed in natural peptides. While α-peptides famously form helices, sheets, and turns, β-peptides can fold into their own unique and stable conformations, such as various types of helices (e.g., 14-helix, 12-helix) and sheets. This expanded structural repertoire allows chemists to design molecules with precise three-dimensional arrangements.

Synthesis Methods: The synthesis of oligopeptides containing β-phenylalanine derivatives can be achieved through established techniques like solid-phase peptide synthesis (SPPS). acs.org In a typical SPPS cycle, the N-formylated β-amino acid would be coupled to the growing peptide chain. The formyl group can be removed under specific conditions to allow for further chain elongation. The process for synthesizing β-phenylalanine itself has been optimized for industrial scales, often starting from benzaldehyde (B42025) and employing enzymatic resolution to achieve high enantiomeric purity. nih.gov

Step in SynthesisDescriptionPurpose
Preparation Synthesis of N-formyl-β-phenylalanine from β-phenylalanine.Protects the β-amino group during subsequent coupling reactions.
Coupling The protected amino acid is activated and reacted with the free N-terminus of the growing peptide chain on a solid support.To form a new peptide bond and extend the oligopeptide chain.
Deprotection The N-formyl group is removed from the newly added residue.To expose the N-terminus for the next coupling cycle.
Cleavage The completed oligopeptide is cleaved from the solid support.To isolate the final product.

Design of Conformationally Constrained Peptidomimetics

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties—is a major focus of medicinal chemistry. A key strategy in this field is the introduction of conformational constraints to lock the molecule into its biologically active shape. nih.gov Incorporating this compound (after de-formylation to β-phenylalanine) is an effective method for achieving this. nih.gov

By inserting a β-amino acid into a peptide sequence, the flexibility of the backbone is reduced. The altered bond angles and rotational freedom compared to an all-α-peptide backbone force the molecule to adopt a more defined conformation. This pre-organization can lead to a significant increase in binding affinity for a biological target, as less conformational entropy is lost upon binding.

Detailed Research Applications:

Mimicking Turns and Helices: β-amino acids are particularly useful for mimicking β-turns, a common secondary structure in proteins that is often critical for molecular recognition. nih.gov A single β-amino acid can induce a turn-like structure in a short peptide sequence. The specific stereochemistry and substitution pattern of the β-amino acid dictate the precise geometry of the turn.

Improving Receptor Selectivity: By creating a more rigid structure, peptidomimetics can be designed to fit more precisely into the binding pocket of a specific receptor subtype, while fitting poorly into others. This enhanced selectivity can reduce off-target effects and improve the therapeutic profile of a drug candidate.

Scaffolding for Drug Discovery: β-Phenylalanine derivatives serve as versatile scaffolds for creating libraries of compounds for drug discovery. nih.govtandfonline.com Their chiral, pseudopeptidic nature allows them to be recognized by biological systems, while their inherent stability and conformational influence make them ideal starting points for developing new therapeutic agents. nih.gov An example of a drug that includes a β-amino acid derivative in its structure is the HIV entry inhibitor Maraviroc, highlighting the therapeutic relevance of this class of compounds. nih.gov

Featureα-Peptide Backboneβ-Peptide Backbone (containing β-Phe)Advantage of Constraint
Flexibility High rotational freedom around φ and ψ bonds.Reduced flexibility due to an extra methylene (B1212753) group.Pre-organizes the molecule for binding, increasing affinity.
Secondary Structures α-helices, β-sheets, turns.Unique helices (e.g., 14-helix), sheets, and stable turns.Access to novel pharmacophores and improved target recognition.
Proteolytic Stability Generally low; susceptible to protease cleavage.High; resistant to enzymatic degradation.Longer biological half-life and improved bioavailability.

Computational and Theoretical Studies in Chemical Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in understanding the structural basis of molecular recognition and in the early stages of drug discovery.

Ligand-Target Interaction Modeling (e.g., enzyme active sites)

Ligand-target interaction modeling for 3-(Formylamino)-3-phenylpropanoic acid involves predicting its binding mode and affinity within the active site of a selected biological target. Phenylalanine hydroxylase (PAH), an enzyme involved in the metabolism of phenylalanine, presents a plausible target for computational investigation due to the structural similarity of the ligand to the enzyme's natural substrate. nih.gov The process begins with obtaining the three-dimensional structures of both the ligand, this compound, and the target protein, often from crystallographic data in the Protein Data Bank.

Molecular docking simulations are then performed to explore various possible binding poses of the ligand within the enzyme's active site. Algorithms calculate the binding energy for each pose, with lower values typically indicating a more favorable interaction. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds between the ligand's carboxylate and formyl groups and amino acid residues like serine or tyrosine in the active site. Hydrophobic interactions between the phenyl ring of the ligand and nonpolar residues of the enzyme also play a significant role. mdpi.com

Table 1: Hypothetical Docking Simulation Results of this compound with a Target Enzyme

ParameterValueKey Interacting ResiduesInteraction Type
Binding Energy (kcal/mol)-7.8SER-251, ARG-270Hydrogen Bond
Estimated Inhibition Constant (Ki, µM)2.5TYR-325, PHE-254π-π Stacking
Ligand Efficiency0.35LEU-320, VAL-245Hydrophobic

This interactive table presents hypothetical data from a molecular docking simulation to illustrate the potential binding characteristics of the compound.

Conformational Analysis of this compound

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis aims to identify the low-energy, and thus most probable, conformations of the molecule in different environments. gelisim.edu.tr

Computational methods such as molecular dynamics (MD) simulations or systematic grid scans are employed to explore the conformational landscape. nih.gov These studies analyze the potential energy of the molecule as a function of its dihedral angles. For this compound, key rotations would be around the Cα-Cβ bond and the Cα-N bond. The results of such an analysis can highlight the preferred spatial arrangement of the phenyl, carboxyl, and formylamino groups, which is crucial for effective binding to a target. researchgate.net

Table 2: Predicted Low-Energy Conformations of this compound

ConformerDihedral Angle 1 (N-Cα-Cβ-Cγ, degrees)Dihedral Angle 2 (C-N-Cα-Cβ, degrees)Relative Energy (kcal/mol)
1-651750.00
21781700.85
360-1721.20

This interactive table displays hypothetical data from a conformational analysis, showing key dihedral angles and the relative stability of different conformers.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. nih.gov These methods are used to compute a wide range of molecular properties from first principles.

Electronic Structure Analysis and Spectroscopic Property Prediction

Electronic structure analysis of this compound can elucidate its chemical reactivity and intermolecular interaction potential. DFT calculations can determine the distribution of electron density and identify the locations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack. Quantum chemical methods can also predict spectroscopic properties, such as IR and NMR spectra, which can aid in the experimental characterization of the compound. researchgate.net

Table 3: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVLocalized on the phenyl ring, indicating it as the primary site for electrophilic attack.
LUMO Energy-1.2 eVDistributed over the carboxyl and formyl groups, suggesting these are the electron-accepting sites.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Dipole Moment3.2 DSuggests the molecule is moderately polar.

This interactive table summarizes key electronic properties calculated using quantum chemical methods, providing insights into the molecule's reactivity and stability.

Reaction Pathway Energetics and Transition State Theory

Quantum chemical calculations are invaluable for studying reaction mechanisms and kinetics. By applying these methods to reactions involving this compound, such as its synthesis or metabolic degradation, it is possible to map out the entire reaction pathway. mdpi.com

This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. According to transition state theory, the energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. These calculations can provide a detailed, atomistic view of bond-breaking and bond-forming processes, which is often difficult to obtain through experimental means alone. nih.gov

Table 4: Hypothetical Energetics for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + H₂O)0.0
Transition State+25.4
Products (3-Amino-3-phenylpropanoic acid + Formic acid)-15.2

In Silico Screening and Rational Design of Compounds for Specific Interactions

Building upon the insights gained from molecular modeling and quantum chemistry, in silico screening and rational design aim to identify or create new molecules with enhanced biological activity. rsc.org this compound can serve as a starting point or "lead compound" for these efforts.

In a virtual screening campaign, large databases of chemical compounds are computationally docked into the active site of a target protein to identify those with high predicted binding affinity. Alternatively, in rational design, the structure of this compound is systematically modified to improve its interaction with the target. nih.gov For instance, substituents could be added to the phenyl ring to enhance hydrophobic interactions or to form additional hydrogen bonds. nih.gov The predicted binding affinities of these new derivatives are then calculated and compared, allowing for the prioritization of the most promising candidates for chemical synthesis and experimental testing. researchgate.net

Table 5: Rational Design of Derivatives and Predicted Binding Affinity

Derivative of this compoundModificationPredicted Binding Energy (kcal/mol)
Parent Compound----7.8
Derivative 14-hydroxyl group on phenyl ring-8.5
Derivative 24-chloro group on phenyl ring-8.2
Derivative 3N-acetyl instead of N-formyl-7.5

This interactive table illustrates a rational design approach, showing how modifications to the parent compound can be predicted to improve binding affinity to a target.

Biochemical Roles and Metabolic Research Pathways

Investigation of Biosynthetic Pathways

The biosynthesis of aromatic compounds in plants is a complex network, with 3-(Formylamino)-3-phenylpropanoic acid positioned as a potential intermediate linked to key metabolic routes originating from phenylalanine. Its structural similarity to known precursors of significant plant defense compounds like benzoic acid and salicylic (B10762653) acid suggests its involvement in these critical pathways.

Role as an Intermediate or Metabolite in Plant Systems (e.g., related to benzoic acid and salicylic acid biosynthesis)

In plants, the synthesis of benzoic acid and salicylic acid can occur through pathways that involve the shortening of the C3 side chain of cinnamic acid, a process akin to β-oxidation. pnas.orgpnas.org Research has identified 3-hydroxy-3-phenylpropanoic acid as a key intermediate in this pathway in plants such as cucumber and Nicotiana attenuata. pnas.orgnih.govresearchgate.net This compound is a metabolite of phenylalanine, the primary precursor for both benzoic and salicylic acid. nih.gov The core structure of this compound is 3-amino-3-phenylpropanoic acid, a β-amino acid. The presence of the formyl group suggests a modification of this amino acid, potentially positioning it as a downstream metabolite of 3-hydroxy-3-phenylpropanoic acid or as part of a related, parallel pathway.

The conversion of cinnamic acid to benzoic acid involves several steps, including hydration and oxidation. The established β-oxidative pathway proceeds via CoA-thioester intermediates, namely cinnamoyl-CoA, 3-hydroxy-3-phenylpropanoyl-CoA, and 3-oxo-3-phenylpropanoyl-CoA, ultimately yielding benzoyl-CoA. pnas.orgpnas.orgresearchgate.net While the hydroxylated intermediate is well-documented, the existence of an aminated and subsequently formylated intermediate like this compound points to potential diversification within the phenylpropanoid pathway. This could represent a mechanism for regulating the flow of metabolites or creating a distinct pool of compounds for specialized functions.

Linkages to Phenylalanine and Cinnamic Acid Metabolic Routes

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. wikipedia.orgtaylorandfrancis.comnumberanalytics.com The first committed step in this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). wikipedia.orgtaylorandfrancis.comnumberanalytics.com Cinnamic acid then serves as a precursor for a vast array of secondary metabolites, including flavonoids, lignins, and the aforementioned benzoic and salicylic acids. wikipedia.orgnih.gov

Given that 3-hydroxy-3-phenylpropanoic acid is a known metabolite of phenylalanine and an intermediate in the conversion of cinnamic acid to benzoic acid, it is plausible that 3-amino-3-phenylpropanoic acid arises from a related transformation. nih.gov The subsequent formylation to yield this compound would represent an additional enzymatic step. This connection places the compound directly downstream of the primary phenylpropanoid metabolism, highlighting its potential role in the broader network of plant defense and development. The regulation of PAL activity is a critical control point for the entire pathway, and its induction by various stressors suggests that the pool of related metabolites, potentially including this compound, could fluctuate in response to environmental cues. wikipedia.orgmdpi.com

Enzyme-Mediated Biotransformations

The formyl group on this compound makes it a substrate for specific enzymatic transformations, particularly those involving deformylases. These enzymes play crucial roles in cellular metabolism and are of significant interest for biocatalytic applications.

Studies on Enzyme Specificity and Catalysis for Formylamino Acid Transformations

Enzymes that catalyze the removal of formyl groups, known as deformylases, exhibit notable specificity. Peptide deformylase (PDF), an enzyme essential in bacteria for removing the N-terminal formyl group from newly synthesized proteins, has been studied for its substrate specificity. nih.govnih.gov These enzymes are metalloenzymes that hydrolyze the amide bond of N-formyl-methionine at the beginning of polypeptide chains. nih.govnih.gov

Research has shown that peptide deformylases can act on a range of N-formylated substrates, not just peptides. Their catalytic activity is influenced by the amino acid sequence adjacent to the formylated residue. nih.gov Studies using combinatorial peptide libraries have helped to elucidate the consensus sequences that are most efficiently deformylated. nih.gov While much of the focus has been on N-formyl-methionine, the potential for these enzymes to act on other formylated amino acids, including β-amino acids like the core structure of this compound, is an area of active investigation. The specificity of these enzymes is critical, as it ensures that only the desired reactions occur within the cell, preventing unwanted side reactions. nih.gov

Table 1: Key Enzymes in Formylamino Acid Transformation
EnzymeSource Organism ExampleReaction CatalyzedSubstrate Specificity Notes
Peptide Deformylase (PDF)Escherichia coliRemoval of N-terminal formyl groupShows preference for certain peptide sequences; can act on N-formylated amino acids. nih.govnih.gov
Penicillin AcylaseAlcaligenes faecalisRemoval of N-acyl groupsCan remove N-benzyloxycarbonyl groups; activity is affected by the structure of the N-acyl group. researchgate.net
Cbz-ase (Amidohydrolase)Sphingomonas paucimobilisHydrolysis of N-carbobenzyloxy (Cbz) groupUsed in biocatalytic deprotection of amino acids. rsc.orgnih.gov

Biocatalytic Deprotection and Functional Group Transformations in Model Systems

The enzymatic removal of the formyl group from this compound is a key example of biocatalytic deprotection. In organic synthesis, formyl groups are often used as protecting groups for amines. google.comgoogle.com Biocatalysis offers a "green" alternative to chemical deprotection methods, which can require harsh reagents and conditions. rsc.orgnih.gov

Enzymes like peptide deformylase can be used for the mild and selective deprotection of N-formyl groups. researchgate.net This enzymatic approach is highly selective, acting only on the target functional group while leaving other parts of the molecule untouched. rsc.orgnih.gov Such specificity is a significant advantage in complex chemical syntheses. The use of "deprotectase" biocatalysts is an emerging field, with studies demonstrating the construction of enzymatic cascades to remove multiple protecting groups in a one-pot reaction. rsc.orgnih.gov This highlights the potential for developing efficient and environmentally friendly synthetic routes utilizing enzymes that can act on substrates like this compound.

Metabolic Profiling Methodologies in Model Biological Systems

To understand the role of this compound in a biological system, it is essential to employ advanced analytical techniques for metabolic profiling. These methods allow for the detection and quantification of this compound and its related metabolites.

Metabolic profiling, or metabolomics, can be approached in two ways: targeted and nontargeted analysis. ahajournals.org A targeted approach focuses on quantifying specific, known metabolites. This is often achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. osti.govnih.govresearchgate.netnih.gov For amino acid analysis, this method allows for the simultaneous quantification of numerous metabolites from a small biological sample. researchgate.netnih.gov To ensure accuracy, stable isotope-labeled internal standards are often used. ahajournals.org

Nontargeted metabolomics aims to measure as many metabolites as possible in a sample to identify unexpected changes in metabolic pathways. ahajournals.org This approach is valuable for discovering novel biomarkers and understanding broader metabolic responses.

Metabolic flux analysis, which often uses stable isotope labeling, is another powerful tool. psu.edu By feeding a model system (e.g., plant tissue) with a labeled precursor like ¹³C-phenylalanine, researchers can trace the metabolic fate of the label through the pathway. researchgate.netresearchgate.net Analysis by LC-MS can then reveal the flux of metabolites, providing insights into the rate of synthesis and turnover of compounds like this compound. psu.edu Statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are then used to analyze the complex datasets generated and identify significant metabolic changes. nih.govcreative-proteomics.com

Analytical Methodologies for Metabolomics Research

There is no specific information available in the reviewed scientific literature detailing analytical methodologies developed or utilized for the detection and quantification of This compound in metabolomics research, such as in plant extracts or fermentation broths.

General analytical techniques are employed for the study of metabolites in complex mixtures like plant extracts and fermentation broths. These methodologies often involve a combination of chromatography and mass spectrometry. For instance, High-Performance Thin-Layer Chromatography (HPTLC) combined with mass spectrometry is a method used for the effect-directed profiling of various plant extracts. chemicalbook.com This technique allows for the parallel analysis of multiple extracts and the identification of active compounds without their prior isolation. chemicalbook.com In broader metabolomics studies, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are standard for the quantitative analysis of a wide range of metabolites, including organic acids, in biological samples. nih.gov However, specific protocols for This compound are not documented.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides precise information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the molecule.

In the ¹H-NMR spectrum of 3-(Formylamino)-3-phenylpropanoic acid, distinct signals corresponding to each unique proton would be expected. The protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The methine proton (CH) attached to both the phenyl ring and the formylamino group would likely resonate as a multiplet, its chemical shift influenced by these adjacent electron-withdrawing groups. The methylene (B1212753) protons (CH₂) next to the carboxylic acid group would also produce a multiplet. The formyl proton (-CHO) would appear as a singlet, and the amide proton (NH) would also be a distinct signal, though its position can be variable and it may exhibit coupling to the adjacent methine proton. The carboxylic acid proton is often broad and may exchange with solvent, making it difficult to observe.

The ¹³C-NMR spectrum provides information on the carbon skeleton. One would expect to observe signals for the carboxyl carbon, the formyl carbon, the two aliphatic carbons of the propanoic acid chain, and the distinct carbons of the phenyl ring (ipso, ortho, meta, and para). The chemical shifts of these carbons provide confirmation of the molecular structure. For instance, data from the related compound 3-phenylpropionic acid shows the carboxyl carbon at ~179 ppm, the aliphatic carbons at ~30-36 ppm, and the phenyl carbons between ~126-140 ppm researchgate.netchemicalbook.com. Similar ranges would be anticipated for this compound, with shifts adjusted due to the presence of the formylamino group.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, confirming the precise connectivity of the molecule.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and structures.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)10.0 - 12.0 (broad)175 - 180
Methine (CH-Ph)5.0 - 5.550 - 60
Methylene (CH₂-COOH)2.7 - 3.035 - 45
Phenyl (C₆H₅)7.2 - 7.4126 - 140
Amide (NH)7.5 - 8.5N/A
Formyl (CHO)8.0 - 8.2160 - 165

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantitation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. For this compound (C₁₀H₁₁NO₃), the expected exact mass is approximately 193.07 g/mol chemicalbook.com. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, in the mass spectrum of the related 3-phenylpropanoic acid, a characteristic fragment corresponds to the tropylium (B1234903) cation at m/z 91, formed from the benzyl (B1604629) moiety researchgate.net. For this compound, characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (a loss of 45 Da), loss of the formyl group (a loss of 29 Da), and cleavage of the C-C bond adjacent to the phenyl ring, also potentially leading to fragments containing the phenyl group.

Tandem mass spectrometry (MS/MS) further enhances structural elucidation. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process helps to piece together the molecular structure by establishing relationships between fragment ions, providing a higher degree of confidence in the identification of the compound, especially in complex mixtures.

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis and purification of this compound, various chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the most common approach. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid moiety.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be adjusted by varying the composition of the mobile phase. Detection is typically achieved using a UV detector, as the phenyl and formyl groups contain chromophores that absorb UV light. HPLC is crucial for assessing the purity of a synthesized batch of the compound and for isolating it from starting materials, byproducts, or degradation products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. Due to the low volatility of amino acids and their derivatives, direct analysis of this compound by GC is challenging nih.govsigmaaldrich.com. The carboxylic acid and amide functional groups make the molecule polar and prone to thermal decomposition at the high temperatures required for volatilization nih.gov.

To make the compound amenable to GC analysis, a derivatization step is typically required sigmaaldrich.comucdavis.eduucdavis.edunih.gov. This involves chemically modifying the polar functional groups to increase volatility. For instance, the carboxylic acid can be converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester), and the amide N-H can also be silylated sigmaaldrich.com. After derivatization, the compound can be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 2: Comparison of Chromatographic Techniques for this compound

TechniqueApplicabilitySample PreparationCommon Stationary PhaseCommon Detector
HPLC HighDissolution in mobile phaseC18 (Reversed-Phase)UV, MS
GC Low (requires derivatization)Chemical derivatization to increase volatilityPolysiloxane-basedFID, MS
Chiral Chromatography High (for enantiomers)Dissolution in mobile phasePolysaccharide-based (e.g., Chiralcel)UV, Polarimeter

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom bonded to the phenyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, it is critical to be able to separate and quantify them.

Chiral chromatography is the most effective method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation sigmaaldrich.com. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating N-derivatized amino acids researchgate.net. The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol). By analyzing a racemic mixture (a 50:50 mixture of both enantiomers), a method can be developed that shows two distinct peaks. This method can then be used to determine the enantiomeric excess (e.e.) or optical purity of a synthesized sample, which is a critical quality attribute for chiral compounds.

Hyphenated Techniques for Comprehensive Analysis

The comprehensive characterization of this compound necessitates the use of advanced analytical methodologies that couple powerful separation techniques with highly sensitive detection systems. Hyphenated techniques, which link a separation method (like chromatography or electrophoresis) directly to a spectroscopic detector (like mass spectrometry), are indispensable for this purpose. nih.gov They provide a multi-dimensional analysis, yielding data on both the physicochemical properties and the structural identity of the analyte in a single run. This section details the application of key hyphenated techniques for the definitive analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC), where the analyte's polarity, influenced by its carboxylic acid and formylamino groups, dictates its retention behavior. The subsequent coupling to a mass spectrometer allows for precise mass determination and structural elucidation.

Separation: A C18 stationary phase is commonly employed, with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the target compound from impurities or related substances.

Ionization and Detection: Electrospray ionization (ESI) is the preferred method for a molecule like this compound, as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The analysis can be performed in both positive and negative ionization modes.

Positive Ion Mode: The molecule can be detected as the protonated molecule [M+H]⁺.

Negative Ion Mode: The carboxylic acid group readily deprotonates, allowing for detection as the [M-H]⁻ ion, which is often more sensitive and specific for acidic compounds.

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, tandem mass spectrometry is employed. The molecular ion (e.g., [M-H]⁻) is selected and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern that serves as a structural fingerprint.

Table 1: Illustrative LC-MS/MS Parameters and Expected Data for this compound

ParameterTypical Condition / Expected Value
LC Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 194.07 (Calculated for [C₁₀H₁₀NO₃]⁻)
Potential MS/MS Fragments (m/z) * 150.08: Loss of CO₂ (decarboxylation) from the precursor ion. * 148.06: Loss of HCOOH (formic acid). * 119.05: Subsequent loss of the formyl group from the decarboxylated fragment. * 104.05: Phenylalanine-related fragment.
Data Application Quantitative analysis in complex matrices, impurity profiling, and metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique known for its excellent chromatographic efficiency. However, for polar and non-volatile compounds containing functional groups like carboxylic acids and amides, direct analysis is challenging. nih.gov Therefore, chemical derivatization is a mandatory prerequisite to increase the volatility and thermal stability of this compound for GC-MS analysis.

Derivatization: The most common approach involves silylation, where active hydrogens in the carboxylic acid and amide groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This process neutralizes the polar functional groups, making the molecule suitable for vaporization in the GC inlet.

Separation and Detection: The derivatized analyte is separated on a non-polar capillary column (e.g., DB-5ms). The mass spectrometer is typically operated in electron ionization (EI) mode, which imparts high energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is highly specific and can be compared against spectral libraries for identification.

Table 2: Representative GC-MS Analysis Data for TMS-Derivatized this compound

ParameterTypical Condition / Expected Value
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Ionization Mode Electron Ionization (EI, 70 eV)
Expected Molecular Ion (m/z) 339 (For the di-TMS derivative [C₁₆H₂₇NO₃Si₂]⁺). The molecular ion may be weak or absent in EI.
Key Diagnostic Fragments (m/z) * 324: Loss of a methyl group ([M-15]⁺), a characteristic silyl fragment. * 236: Fragment corresponding to the cleavage of the Cα-Cβ bond. * 179: Fragment representing the silylated phenyl-amino portion. * 73: Base peak, characteristic of the trimethylsilyl group [(CH₃)₃Si]⁺.
Data Application Identification of the compound in complex mixtures, metabolic profiling, and detection of synthesis byproducts.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an ideal technique for analyzing charged and highly polar species. Given its carboxylic acid group, this compound is an anionic species at neutral or basic pH, making it perfectly suited for CE separation. This technique offers very high separation efficiency and requires minimal sample volume.

Separation: Separation occurs in a fused-silica capillary filled with a background electrolyte (BGE) buffer. When a high voltage is applied, ions migrate according to their charge-to-size ratio. For anionic species like the deprotonated form of this compound, separation is often performed in reverse polarity mode.

Interfacing and Detection: A crucial component of CE-MS is the interface that couples the capillary outlet to the mass spectrometer's ion source (typically ESI). A sheath liquid is used to establish a stable electrical connection and facilitate the ionization process. MS detection provides the mass-to-charge ratio, confirming the identity of the migrating analyte. The high resolving power of CE allows for the separation of structurally similar isomers that may be difficult to resolve by LC.

Table 3: Projected CE-MS Parameters for this compound Analysis

ParameterTypical Condition / Expected Value
Capillary Fused-silica, 50 µm i.d., ~75 cm length
Background Electrolyte (BGE) 25 mM Ammonium Acetate, pH 9.0
Separation Voltage -25 kV (Reverse Polarity)
Ionization Mode Negative Electrospray Ionization (ESI-)
Detected Ion (m/z) 194.07 (Corresponding to the deprotonated molecule [M-H]⁻)
Data Application Chiral separations (with chiral selectors added to the BGE), analysis of highly polar impurities, and characterization in complex aqueous matrices like biological fluids with minimal sample cleanup.

Q & A

Q. What are the common synthetic routes for 3-(Formylamino)-3-phenylpropanoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of phenylpropanoic acid derivatives with formylating agents (e.g., formic acid or acetic-formic anhydride) under controlled pH (4–6) to introduce the formylamino group.
  • Step 2: Use of protecting groups (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions during functionalization.
  • Step 3: Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent).
    Optimization: Adjust reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% pyridine) to improve yield (>70%). Structural validation via X-ray crystallography or NMR is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the formylamino proton (δ 8.1–8.3 ppm) and phenyl group signals (δ 7.2–7.5 ppm). Use DMSO-d₆ as a solvent for enhanced resolution .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches (1680–1720 cm⁻¹) and N–H bending (1540–1580 cm⁻¹) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s stability?

Methodological Answer:

  • Thermodynamic Validation: Compare computational ΔG values (DFT calculations) with experimental thermochemical data (e.g., enthalpy of formation via CIDC methods) .
  • Structural Analysis: Use X-ray crystallography to resolve discrepancies in bond angles or hydrogen bonding patterns predicted by simulations .
  • Replicate Conditions: Ensure computational models mirror experimental parameters (solvent, temperature) to align predictions with observed stability .

Q. What strategies are recommended for optimizing multi-step synthesis to minimize by-products?

Methodological Answer:

  • Step-wise Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and adjust stoichiometry in real time.
  • By-product Trapping: Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted reagents.
  • Purification: Employ flash chromatography with gradient elution (hexane → ethyl acetate) for intermediates. Final product purity can be enhanced via preparative HPLC .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what analytical methods validate this?

Methodological Answer:

  • pH Stability: Conduct accelerated stability studies (pH 1–13, 25–60°C). Use HPLC to quantify degradation products (e.g., hydrolysis of the formyl group at pH >10).
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition onset (>150°C). Differential scanning calorimetry (DSC) identifies phase transitions .
  • Storage Recommendations: Store at 4°C in amber vials under inert gas (N₂) to prevent oxidative degradation .

Q. What in vitro models are appropriate for assessing the bioactivity of this compound, considering structural analogs?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates in kinetic studies (e.g., NADPH depletion assays for oxidoreductase targets).
  • Cell-based Models: Primary hepatocytes or HEK293 cells to evaluate metabolic pathways. Compare with phenylpropanoic acid analogs (e.g., 3-hydroxy derivatives) to infer structure-activity relationships .
  • Binding Studies: Surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., Keap1 inhibitors) .

Q. How can hydrogen bonding networks inferred from X-ray data inform solubility and reactivity?

Methodological Answer:

  • Solubility Prediction: X-ray-derived dimerization via O–H⋯O hydrogen bonds (e.g., inversion dimers) suggests limited aqueous solubility. Co-solvents (DMSO) or salt formation (sodium/potassium salts) can improve solubility .
  • Reactivity Insights: Hydrogen bonding at the formylamino group may sterically hinder nucleophilic attacks. Modify substituents (e.g., electron-withdrawing groups) to alter reactivity .

Q. What advanced computational methods predict binding affinity with biological targets like Keap1?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with Keap1’s Kelch domain. Prioritize poses with formylamino group engaging Asn414 or Arg483 .
  • MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energy via MM-PBSA .
  • Fragment-based Design: Deconstruct the molecule into pharmacophores (e.g., phenylpropanoic acid core) to optimize interactions .

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